Pyridazinone derivatives have garnered significant attention in the pharmaceutical industry due to their diverse range of biological activities. Among these, the compound 6-(4-Methoxyphenyl)pyridazin-3-amine has emerged as a key moiety in the development of various therapeutic agents. This comprehensive analysis will delve into the mechanism of action and applications of this compound across different fields, drawing insights from the synthesis and bioactivity studies of related pyridazinone derivatives.
The analgesic and anti-inflammatory potential of pyridazinone derivatives is well-documented. The structure-activity relationship studies indicate that specific substitutions on the pyridazinone ring can enhance these properties1. This suggests that 6-(4-Methoxyphenyl)pyridazin-3-amine could be a promising candidate for the development of new nonsteroidal analgesic-antiinflammatory agents.
The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, which is structurally related to 6-(4-Methoxyphenyl)pyridazin-3-amine, is a crucial component of several cardio-active agents. Compounds containing this moiety have been used or tested in clinical trials for their cardio-protective effects4. This highlights the potential for 6-(4-Methoxyphenyl)pyridazin-3-amine to serve as a scaffold for developing new cardiovascular drugs.
The inhibition of platelet aggregation and the hypotensive action of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives underscore the therapeutic relevance of this class of compounds in cardiovascular diseases2. The ability to modulate platelet function and blood pressure makes 6-(4-Methoxyphenyl)pyridazin-3-amine a compound of interest for further cardiovascular research.
Novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives have been shown to inhibit the production of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, in stimulated HL-60 cells3. This immunomodulatory activity indicates that 6-(4-Methoxyphenyl)pyridazin-3-amine could be explored for its potential to treat inflammatory conditions and immune-related disorders.
The compound is cataloged under the CAS registry number 4776-87-8. It has been studied for its potential applications in medicinal chemistry, particularly in the development of selective pharmacological agents. Its classification falls under the category of organic compounds and more specifically, heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of 6-(4-Methoxyphenyl)pyridazin-3-amine can be achieved through several methods, typically involving the reaction of substituted phenyl compounds with pyridazine derivatives. One common synthetic route involves:
This method allows for the introduction of the methoxy group at the para position relative to the amino group on the pyridazine ring.
The molecular structure of 6-(4-Methoxyphenyl)pyridazin-3-amine can be represented by its SMILES notation: COc1ccc(cc1)c2ccc(N)nn2
.
6-(4-Methoxyphenyl)pyridazin-3-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are critical for modifying the compound for various applications in drug design and synthesis.
The mechanism of action for 6-(4-Methoxyphenyl)pyridazin-3-amine is primarily explored in pharmacological contexts where it acts as a selective and competitive inhibitor for various biological targets.
This compound has been particularly noted in research related to neuropharmacology and cancer therapy.
6-(4-Methoxyphenyl)pyridazin-3-amine has numerous scientific applications:
6-(4-Methoxyphenyl)pyridazin-3-amine is a nitrogen-containing heterocyclic compound with the systematic name 6-(4-methoxyphenyl)pyridazin-3-amine. Its molecular formula is C₁₁H₁₁N₃O, corresponding to a molecular weight of 201.22 g/mol [1] [4] [5]. The structure consists of a pyridazine ring substituted with an amino group at position 3 and a 4-methoxyphenyl group at position 6. Key identifiers include:
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 4776-87-8 |
Molecular Formula | C₁₁H₁₁N₃O |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 6-(4-Methoxyphenyl)pyridazin-3-amine |
MDL Number | MFCD06801353 |
Computational analyses reveal physicochemical properties critical for drug design:
Table 2: Calculated Physicochemical Properties
Parameter | Value | Significance |
---|---|---|
TPSA | 61.03 Ų | Predicts solubility and absorption |
LogP | 1.73 | Indicates lipophilicity |
Hydrogen Bond Donors | 1 | Affects protein binding |
Hydrogen Bond Acceptors | 4 | Influences solubility |
The compound emerged from foundational work on pyridazine chemistry in the mid-20th century. Pyridazines gained prominence due to their bioisosteric potential, mimicking phenyl or pyridine rings while offering distinct electronic profiles. Early synthetic routes to aminopyridazines focused on:
A breakthrough occurred with methods for direct C-6 arylation, enabling efficient attachment of the 4-methoxyphenyl group. This advancement facilitated studies on structure-activity relationships in neuropharmacology during the 1980s–1990s [1]. Concurrently, crystallography confirmed the compound’s planarity and hydrogen-bonding motifs. For example, related structures like N-(4-methoxybenzyl)pyridazin-3-amine exhibit triclinic packing (space group P1̄) with intermolecular N–H···N interactions [2], underscoring the role of the aminopyridazine moiety in molecular recognition.
Medicinal Chemistry Applications
This compound is a versatile intermediate for biologically active molecules:
Synthetic Utility
The amino and pyridazine groups enable diverse transformations:
Table 3: Key Derivative Classes and Applications
Derivative Class | Synthetic Route | Biological Activity |
---|---|---|
Azolo[1,5-a]pyrimidines | Cyclization with aminoazoles | Antitumor, antiviral |
1,8-Naphthyridines | Condensation with cyanoacetates | Antimicrobial |
SR 95103 analogs | Functional group modification | GABA-A receptor antagonism |
The 4-methoxyphenyl group enhances metabolic stability and influences electronic properties, making this compound a benchmark for optimizing pharmacokinetics in heterocyclic drug discovery [1] [3] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4